molecular formula C12H6BrN3O3S2 B2542942 N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325987-93-7

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2542942
CAS No.: 325987-93-7
M. Wt: 384.22
InChI Key: KUFBNTLOHDRJTG-UHFFFAOYSA-N
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Description

N-(6-Bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged pharmacophores: a 6-bromo-benzothiazole and a 5-nitrothiophene-2-carboxamide. The benzothiazole nucleus is a well-established scaffold found in compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties . The strategic bromination at the 6-position and the nitro-substitution on the thiophene ring are common modifications aimed at fine-tuning the molecule's electronic properties, binding affinity, and metabolic stability. This compound is intended for research use only and is a valuable building block for the synthesis of more complex molecules. It is particularly useful for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds, especially those targeting enzymes and pathways relevant to diseases such as cancer, tuberculosis, and central nervous system disorders. The presence of the carboxamide linker and the electron-withdrawing nitro group makes it a promising candidate for exploring interactions with various biological targets, such as protein kinases and cysteine proteases . Researchers can utilize this compound in in vitro assays to develop new therapeutic agents or as a key intermediate in the synthesis of compound libraries for high-throughput screening.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNTLOHDRJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H6BrN3O3SC_{12}H_6BrN_3O_3S and a molecular weight of approximately 384.22 g/mol. Its structure features a benzothiazole moiety fused with a nitro-substituted thiophene ring and a carboxamide functional group . The presence of bromine and nitro groups enhances its electronic properties, potentially influencing its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. This compound exhibits significant activity against both Gram-positive and Gram-negative bacteria by disrupting cellular processes such as DNA replication and inhibiting essential enzymes like DNA gyrase .

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for various bacterial strains tested against this compound.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16
Listeria monocytogenes2

These results indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. It is believed to induce apoptosis in cancer cells by interfering with the ubiquitin-proteasome system , which plays a crucial role in regulating protein degradation and cell cycle progression.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings indicated that treatment with this compound resulted in:

  • Inhibition of cell proliferation by up to 70% at concentrations above 10 µM.
  • Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3 and PARP.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding modulates enzyme activity and triggers various biochemical pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to potential targets. These studies suggest that modifications to the compound's structure can enhance its binding properties, leading to improved biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can be contextualized against analogous derivatives. Key comparisons include substituent effects on the benzothiazole ring, nitrothiophene modifications, and biological activity.

Structural and Functional Comparison

Below is a comparative analysis of structurally related compounds:

Compound Name Benzothiazole Substituent Thiophene/Furan Substituent Molecular Formula Molecular Weight Biological Activity/Notes Reference
This compound 6-Bromo 5-Nitrothiophene C₁₂H₇BrN₃O₃S₂ 393.23 g/mol Potential antibacterial agent
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) 4-Phenyl, 5-methyl 5-Nitrothiophene C₁₅H₁₂N₃O₃S₂ 354.42 g/mol Narrow-spectrum antibacterial activity
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) 4-(3-Fluoro-4-methylphenyl) 5-Nitrothiophene C₁₅H₁₁FN₃O₃S₂ 386.39 g/mol Synthesized via analogous methods to Compound 7
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3-Methoxy-4-(trifluoromethyl)phenyl) 5-Nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ 453.39 g/mol 42% purity; antibacterial series member
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3,5-Difluorophenyl) 5-Nitrothiophene C₁₄H₇F₂N₃O₃S₂ 375.35 g/mol 99.05% purity; optimized synthetic yield
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) 6-Methyl 5-Nitrothiophene C₁₃H₁₀N₃O₃S₂ 344.37 g/mol Part of a series targeting ubiquitin-proteasome inhibition
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) 5-Chloro-4-methyl 5-Nitrothiophene C₁₂H₈ClN₃O₃S₂ 357.79 g/mol Structural analog with halogen substitution
N-(2-Hydroxy-6-octylphenyl)-5-nitrothiophene-2-carboxamide N/A 5-Nitrothiophene C₁₉H₂₄N₂O₄S 392.47 g/mol Sphingolipid mimic with receptor agonist activity

Key Research Findings

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., bromo, nitro) on the benzothiazole ring enhance stability and target binding. The 6-bromo substituent in the target compound may improve lipophilicity, aiding membrane penetration .
  • In triazole-benzothiazole hybrids, 6-fluoro and 6-methyl substituents demonstrated potent activity against Gram-positive bacteria, while 6-nitro showed antitubercular effects . This suggests that the 6-bromo group in the target compound could offer a unique activity profile.

Synthetic Challenges :

  • Purity variations (e.g., 42% vs. 99.05% in ) highlight the impact of substituents on reaction efficiency. Bulky groups like trifluoromethyl may hinder purification .

The target compound’s bromo group may confer selectivity against resistant strains . Analogs like CBK277772 and CBK277775 () were designed for ubiquitin-proteasome inhibition, indicating versatility in applications beyond antibacterial use.

Structural Insights :

  • The nitro group on thiophene enhances electrophilicity, facilitating interactions with bacterial enzymes or DNA gyrase .

Q & A

Basic Research Question

  • 1H/13C NMR : In DMSO-d6, characteristic signals include a singlet for the benzothiazole NH (~δ 13.7 ppm) and aromatic protons in the nitrothiophene (δ 7.4–8.7 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 388.92 (calculated for C₁₂H₇BrN₃O₃S₂) .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonded dimers (e.g., N–H···N interactions) .

How can researchers evaluate the biological activity of this compound, such as cytotoxicity or enzyme inhibition?

Advanced Research Question

  • Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Compare IC₅₀ values with positive controls like doxorubicin .
  • Enzyme Inhibition : Test against target enzymes (e.g., proteasome or PFOR) using fluorogenic substrates. For PFOR inhibition, monitor NADH oxidation spectrophotometrically at 340 nm .

What crystallographic techniques are used to analyze intermolecular interactions in the compound’s crystal structure?

Advanced Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K. Process with SHELX for structure solution and refinement .
  • Hydrogen Bond Analysis : Identify classical (N–H···N) and non-classical (C–H···O/F) interactions. For example, C4–H4···O3 interactions stabilize the crystal lattice .
  • Packing Diagrams : Generate using Mercury software to visualize π-π stacking between benzothiazole and nitrothiophene rings .

How should discrepancies in spectroscopic data or biological activity between batches be resolved?

Advanced Research Question

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities. LC-MS can identify byproducts like unreacted amine or hydrolyzed intermediates .
  • Solvent Effects : Ensure consistent deuterated solvents for NMR; DMSO-d6 may shift NH proton signals compared to CDCl₃ .
  • Biological Replicates : Repeat assays with freshly prepared stock solutions to rule out degradation .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Research Question

  • Substitution Patterns : Modify the bromo (C6) or nitro (C5) groups. For example, replace Br with Cl or CF₃ to assess electronic effects .
  • Bioisosteres : Replace the benzothiazole with benzoxazole or indole to study ring flexibility .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like the proteasome .

What strategies are effective for identifying and characterizing synthetic byproducts?

Basic Research Question

  • TLC Monitoring : Use silica plates with UV detection to track reaction progress. A 1:1 ethyl acetate/hexane system resolves starting materials (Rf ~0.3) and product (Rf ~0.5) .
  • LC-MS : Detect common byproducts like unreacted 5-nitrothiophene-2-carboxylic acid ([M+H]+ at m/z 188.01) or dimerized species .
  • Recrystallization : Isolate pure product by slow evaporation from methanol, which excludes polar impurities .

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